(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE
Overview
Description
The compound (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE is a complex organic molecule that features a benzodiazole moiety, a bromophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole intermediate, which is then coupled with an ethylamine derivative. The bromophenyl group is introduced through a bromination reaction, and the furan ring is incorporated via a formylation reaction. The final step involves the formation of the enamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or thiol-substituted compounds.
Scientific Research Applications
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole moiety.
Medicine: Explored for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The bromophenyl group can interact with various enzymes, inhibiting their activity. The furan ring can participate in redox reactions, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE: can be compared with other similar compounds such as:
- (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE
- (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDE
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, biological activity, and physical properties, making each compound unique in its own right.
Properties
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c24-16-9-7-15(8-10-16)22(29)28-20(14-17-4-3-13-31-17)23(30)25-12-11-21-26-18-5-1-2-6-19(18)27-21/h1-10,13-14H,11-12H2,(H,25,30)(H,26,27)(H,28,29)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXHRZSBNXTZCO-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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